(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis, or 4R,5S-DCB, is an organic compound belonging to the cyclohexene family. It is a colorless liquid with a boiling point of 199.9°C and a melting point of -25°C. 4R,5S-DCB is a versatile reagent used in organic synthesis, and its application in scientific research has been studied extensively.
Mechanism of Action
The mechanism of action of 4R,5S-DCB is not fully understood. However, it is believed that the bromine atoms in the molecule are responsible for its reactivity. The bromine atoms are electron-withdrawing groups, which can react with electron-rich species, such as Grignard reagents, to form covalent bonds. The bromine atoms can also react with other electron-rich species, such as carboxylic acids and amines, to form covalent bonds.
Biochemical and Physiological Effects
4R,5S-DCB is not known to have any adverse biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic. However, it is important to note that 4R,5S-DCB is a brominated compound, and it is possible that it could interact with other brominated compounds in the body to produce adverse effects.
Advantages and Limitations for Lab Experiments
4R,5S-DCB has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It also has a low boiling point, which makes it easy to distill. Additionally, it is a versatile reagent, which makes it useful for a variety of synthetic reactions. However, 4R,5S-DCB is a brominated compound, and it is possible that it could react with other brominated compounds to produce undesirable side products.
Future Directions
The future directions for 4R,5S-DCB are numerous. It could be used as a precursor for the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and organometallic catalysts. It could also be used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and furans. Finally, it could be used to study the mechanism of action of brominated compounds and their interactions with other brominated compounds.
Synthesis Methods
4R,5S-DCB is synthesized using a three-step process. The first step involves the reaction of cyclohexene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a bromocyclohexene. The second step involves the reaction of the bromocyclohexene with a Grignard reagent, such as methylmagnesium bromide, to form a bromocyclohexene dimer. The third step involves the reaction of the bromocyclohexene dimer with a base, such as sodium hydroxide or potassium hydroxide, to form 4R,5S-DCB.
Scientific Research Applications
4R,5S-DCB has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and organometallic catalysts. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. In addition, 4R,5S-DCB has been used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and furans.
properties
IUPAC Name |
(4R,5S)-4,5-bis(bromomethyl)cyclohexene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDZCQWTCVCFD-OCAPTIKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.